molecular formula C6H16N2O B14686792 2-(2-Aminopropoxy)propan-1-amine CAS No. 34188-14-2

2-(2-Aminopropoxy)propan-1-amine

Cat. No.: B14686792
CAS No.: 34188-14-2
M. Wt: 132.20 g/mol
InChI Key: MOUZFESVZCQYOG-UHFFFAOYSA-N
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Description

2-(2-Aminopropoxy)propan-1-amine is an organic compound with the molecular formula C6H16N2O. It is characterized by the presence of both amine and ether functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 2-chloropropane-1-amine with 2-aminopropanol. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution process . The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Aminopropoxy)propan-1-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminopropoxy)propan-1-amine is unique due to the presence of both amine and ether groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

34188-14-2

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

2-(2-aminopropoxy)propan-1-amine

InChI

InChI=1S/C6H16N2O/c1-5(8)4-9-6(2)3-7/h5-6H,3-4,7-8H2,1-2H3

InChI Key

MOUZFESVZCQYOG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OCC(C)N

Origin of Product

United States

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